Trityl candesartan
Overview
Description
Trityl candesartan is a chemical compound with the molecular formula C43H34N6O3 . It is also known by several other names such as 2-ethoxy-1- ( (2’- (1-trityl-1h-tetrazol-5-yl)- [1,1’-biphenyl]-4-yl)methyl)-1h-benzo [d]imidazole-7-carboxylic acid . Candesartan, the active metabolite of Trityl candesartan, is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure .
Synthesis Analysis
The synthesis of Trityl candesartan involves a three-step reaction of forming tetrazole, hydrolysis, and adding a protecting group . A detailed analysis of the synthesis process can be found in the paper titled "Trityl radicals: synthesis, properties, and applications" .Molecular Structure Analysis
The molecular weight of Trityl candesartan is 682.8 g/mol . The structure of the compound can be analyzed using the InChI Key VBMKOTRJWPIKMG-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Trityl candesartan are complex and involve multiple steps. More details can be found in the paper titled "Trityl radicals: synthesis, properties, and applications" .Physical And Chemical Properties Analysis
Trityl candesartan has a molecular weight of 682.77 . More detailed physical and chemical properties can be found on various chemical databases .Scientific Research Applications
Determination of Tin in Trityl Candesartan
The Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
Trityl Candesartan (TCand), a benzimidazole derivative, is widely used in the preparation of Candesartan Cilexitil, a pharmaceutical prodrug created to treat hypertension and to help lower blood pressure . One major concern in the preparation process is the usage of tin compounds, specifically tributyl tin oxide, which can cause harm to both human and environmental health . Therefore, the determination of tin (Sn) in Trityl Candesartan is crucial .
Methods of Application or Experimental Procedures
In this study, UV-VIS Spectrophotometry was used for the simple and accurate determination of tin (Sn) in Trityl Candesartan . The study of Sn in Trityl Candesartan found the Sn content to be within the limit of 10 mg/Kg .
Results or Outcomes Obtained
The study found the Sn content to be within the limit of 10 mg/Kg, with a correlation coefficient (R^2) of 0.9929, average percent recovery (%R) of 96.0%, and relative percentage difference (%RPD) of 0.35% .
Future Directions
properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKOTRJWPIKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437932 | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl candesartan | |
CAS RN |
139481-72-4 | |
Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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